molecular formula C22H23N5O3S B2987752 4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE CAS No. 1358602-83-1

4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE

Cat. No.: B2987752
CAS No.: 1358602-83-1
M. Wt: 437.52
InChI Key: HAZNIUHLWIOHQI-UHFFFAOYSA-N
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Description

4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE has several scientific research applications:

Preparation Methods

The synthesis of 4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce different substituents.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives and triazolopyrimidine compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 4-ISOBUTYL-2-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE lies in its specific combination of functional groups, which may confer distinct properties and applications .

Properties

IUPAC Name

8-(2-methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-14(2)12-25-20(29)19-17(9-11-31-19)27-21(25)23-26(22(27)30)13-15-5-7-16(8-6-15)24-10-3-4-18(24)28/h5-9,11,14H,3-4,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZNIUHLWIOHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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